molecular formula C16H16O2 B1519163 2-Methyl-2-(3-phenylphenyl)propanoic acid CAS No. 1181608-88-7

2-Methyl-2-(3-phenylphenyl)propanoic acid

Cat. No.: B1519163
CAS No.: 1181608-88-7
M. Wt: 240.3 g/mol
InChI Key: INYBFLCSYFMZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(3-phenylphenyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a biphenyl group attached to a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(3-phenylphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of biphenyl with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(3-phenylphenyl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.

  • Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Concentrated nitric acid (HNO₃) or halogenating agents like bromine (Br₂).

Major Products Formed:

  • Oxidation: Carbon dioxide (CO₂) and water (H₂O).

  • Reduction: 2-Methyl-2-(3-phenylphenyl)propanol or 2-Methyl-2-(3-phenylphenyl)propanal.

  • Substitution: Nitro-substituted or halogenated biphenyl derivatives.

Scientific Research Applications

2-Methyl-2-(3-phenylphenyl)propanoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study the interaction of biphenyl derivatives with biological systems.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Methyl-2-(3-phenylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The biphenyl structure can bind to various receptors and enzymes, influencing biological processes. The carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound's biological activity.

Comparison with Similar Compounds

  • 2-Methyl-3-biphenylmethanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

  • 2-Methyl-2-(4-phenylphenyl)propanoic acid: Similar structure but with a different position of the phenyl group on the biphenyl ring.

Uniqueness: 2-Methyl-2-(3-phenylphenyl)propanoic acid is unique due to its specific arrangement of the biphenyl group and the carboxylic acid moiety, which influences its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-2-(3-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-16(2,15(17)18)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYBFLCSYFMZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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